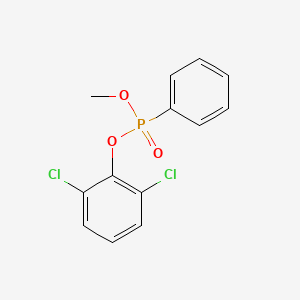
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C19H11NO2. It is a derivative of naphthalene, characterized by the presence of methoxy and phenyl groups along with two cyano groups at the 2 and 3 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes electrophilic aromatic substitution to introduce the methoxy and phenyl groups. The cyano groups are then introduced through a nucleophilic substitution reaction using suitable cyanating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in π-π interactions, while the cyano groups can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 1-Methoxy-2-phenylnaphthalene-3,4-dicarbonitrile
- 1-Methoxy-3-phenylnaphthalene-2,4-dicarbonitrile
- 1-Methoxy-4-phenylnaphthalene-2,5-dicarbonitrile
Uniqueness: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
79781-46-7 |
|---|---|
Formule moléculaire |
C19H12N2O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-methoxy-4-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c1-22-19-15-10-6-5-9-14(15)18(13-7-3-2-4-8-13)16(11-20)17(19)12-21/h2-10H,1H3 |
Clé InChI |
VLKMSCNPIPAWJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



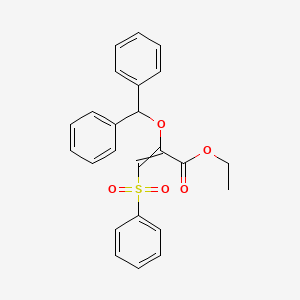
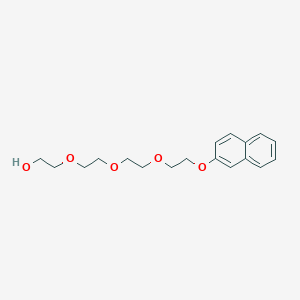
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
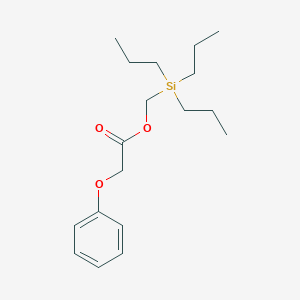
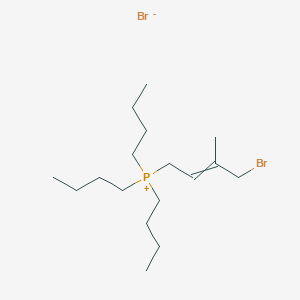
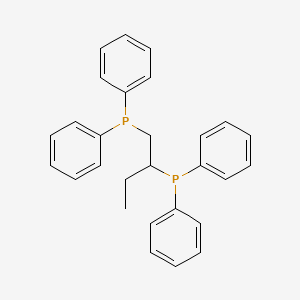
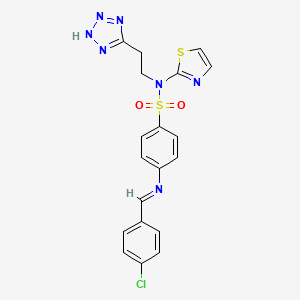
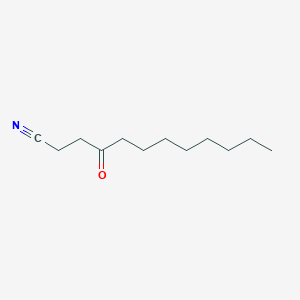
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)

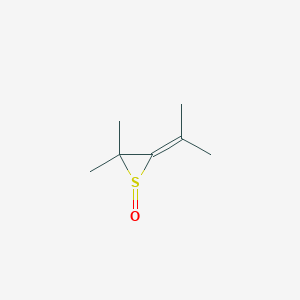
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
